molecular formula C23H29N3O2 B5432667 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide

Cat. No.: B5432667
M. Wt: 379.5 g/mol
InChI Key: UMZYOGFWFLWXSI-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a butanoyl group and a phenyl ring, which is further connected to an ethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-butanoylpiperazine through the reaction of piperazine with butanoyl chloride under basic conditions.

    Coupling with Phenyl Ring: The next step involves the coupling of the 4-butanoylpiperazine intermediate with 4-bromoaniline in the presence of a palladium catalyst to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]amine.

    Amidation Reaction: The final step involves the reaction of N-[4-(4-butanoylpiperazin-1-yl)phenyl]amine with 4-ethylbenzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its piperazine core, which is known for various pharmacological activities.

    Biological Studies: The compound is used in biological assays to study its effects on different biological targets, including enzymes and receptors.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-fluorobenzamide
  • N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide
  • N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide

Uniqueness

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide is unique due to its specific substitution pattern on the piperazine ring and the presence of an ethylbenzamide moiety. This unique structure may confer distinct pharmacological properties compared to other piperazine derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-5-22(27)26-16-14-25(15-17-26)21-12-10-20(11-13-21)24-23(28)19-8-6-18(4-2)7-9-19/h6-13H,3-5,14-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZYOGFWFLWXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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